![molecular formula C18H16N2O6 B127780 Bufrolin CAS No. 54867-56-0](/img/structure/B127780.png)
Bufrolin
描述
布弗林是一种合成化合物,以其作为 G 蛋白偶联受体 35 (GPR35) 激动剂的强效活性而闻名。它的结构与色甘酸钠类似,色甘酸钠是一种众所周知的组胺释放抑制剂。 布弗林因其潜在的治疗应用而被研究,特别是在过敏反应和炎症的背景下 .
准备方法
布弗林可以通过多种合成路线合成。一种常见的方法涉及在特定条件下使适当的起始原料反应以生成所需的产物。合成通常涉及使用色甘酸钠类似物和其他化学中间体等试剂。 反应条件,包括温度、溶剂和催化剂,都经过优化以实现高产率和纯度 .
化学反应分析
布弗林会发生多种类型的化学反应,包括:
氧化: 布弗林可以在特定条件下被氧化形成氧化衍生物。
还原: 还原反应可以将布弗林转化为还原形式,这可能具有不同的生物活性。
取代: 布弗林可以发生取代反应,其中特定的官能团被其他官能团取代,导致形成各种衍生物。
这些反应中常用的试剂包括氧化剂、还原剂和特定催化剂。 从这些反应中形成的主要产物取决于反应条件和所使用的试剂 .
科学研究应用
Anti-Tumor Mechanisms
Bufrolin has demonstrated multiple anti-tumor mechanisms:
- Inhibition of Cell Migration and Invasion : this compound effectively inhibits the migratory and invasive capabilities of cancer cells, which is crucial for preventing metastasis .
- Reversal of Multi-Drug Resistance : It shows promise in overcoming resistance to conventional chemotherapy agents, enhancing the efficacy of existing treatments .
- Induction of Apoptosis : this compound triggers programmed cell death in various cancer cell lines, including gastric, breast, and colon cancers .
- Inhibition of Angiogenesis : The compound has been shown to impede the formation of new blood vessels that tumors require for growth .
Research Findings and Case Studies
A comprehensive review of bufalin's application in cancer therapy highlighted several key studies:
- A study conducted by Shanghai University of Traditional Chinese Medicine demonstrated this compound's efficacy in reducing tumor size in animal models while elucidating its mechanism through various signaling pathways like PI3K-AKT and NF-κB .
- Research from China Medical University focused on the molecular pathways affected by this compound, providing insights into its role in apoptosis and cell cycle regulation .
- Shanghai Jiao Tong University developed a nanoparticle-based delivery system for this compound, significantly improving its targeting capabilities and reducing side effects on healthy tissues .
Anti-Allergic Properties
This compound has been identified as a potent agonist for GPR35, a receptor involved in immune responses:
- Research indicates that this compound can stabilize mast cells, thereby reducing allergic reactions by preventing degranulation and histamine release .
- The compound's anti-inflammatory properties make it a candidate for treating conditions like asthma and allergic rhinitis .
Comparative Data Table
The following table summarizes the applications, mechanisms, and research findings related to this compound:
作用机制
布弗林通过作为 GPR35 的高效激动剂发挥其作用。它促进 β-arrestin-2 与人 GPR35a 或大鼠 GPR35 之间的相互作用。这种相互作用导致下游信号通路的激活,从而调节免疫反应和炎症。 所涉及的分子靶点和途径包括 GPR35 受体内的特定精氨酸残基,这些残基对于布弗林的结合和活性至关重要 .
相似化合物的比较
布弗林类似于其他化合物,例如洛度沙胺和色甘酸钠,它们也以其抗过敏特性而闻名。布弗林在其高效性和对人和小鼠 GPR35 的等效活性方面是独一无二的。这使得它成为研究 GPR35 相关途径和潜在治疗应用的宝贵工具。 其他类似的化合物包括奈多克罗米钠和扎普林纳斯特,它们与布弗林共享一些结构特征和生物活性 .
布弗林的独特特性和广泛的应用使其成为科学研究和潜在治疗开发中的重要化合物。
生物活性
Bufrolin, a compound recognized for its antiallergic properties, has garnered attention for its biological activity, particularly as an agonist of the G protein-coupled receptor GPR35. This article delves into the mechanisms of action, efficacy, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Overview of this compound
This compound, chemically known as 6-butyl-4,10-dihydroxy-1,7-phenanthroline-2,8-dicarboxylic acid, is classified as a mast cell stabilizer. Its primary function is to inhibit the release of mediators involved in allergic reactions. The compound exhibits significant agonistic activity towards GPR35, a receptor implicated in various physiological processes including inflammation and immune response modulation.
This compound's mechanism primarily involves its interaction with GPR35. Studies have shown that this compound acts as a high-potency agonist at this receptor, demonstrating an effective concentration (EC50) of approximately 2.9 nM in human models . This interaction triggers downstream signaling pathways that can modulate inflammatory responses:
- GPR35 Activation : Activation of GPR35 by this compound leads to the stimulation of pro-inflammatory cytokine production and immune cell movement .
- Mast Cell Stabilization : As a mast cell stabilizer, this compound inhibits the degranulation process in mast cells, thereby preventing the release of histamines and other inflammatory mediators during allergic reactions.
Efficacy and Comparative Analysis
The efficacy of this compound has been compared with other known mast cell stabilizers. The following table summarizes the potency of this compound alongside other agents:
Compound | EC50 (nM) | Mechanism | Notes |
---|---|---|---|
This compound | 2.9 | GPR35 Agonist | High potency |
Nedocromil | 1300 | GPR35 Agonist | Moderate potency |
Cromolyn Disodium | 2980 | GPR35 Agonist | Moderate potency |
Sodium Nivimedone | 1900 | GPR35 Agonist | Less potent than this compound |
Case Studies and Clinical Implications
Several studies have investigated the clinical implications of this compound in treating allergic conditions:
- Passive Cutaneous Anaphylaxis Model : In animal studies, this compound demonstrated significant effectiveness in inhibiting passive cutaneous anaphylaxis, a model for studying IgE-mediated allergies. This suggests potential utility in treating allergic reactions in humans .
- Asthma Management : Given its role as a mast cell stabilizer, this compound may offer therapeutic benefits in asthma management by reducing airway hyperresponsiveness and inflammation .
- Potential Side Effects : While this compound shows promise, further studies are necessary to evaluate long-term safety and any potential side effects associated with chronic use.
属性
IUPAC Name |
6-butyl-4,10-dioxo-1,7-dihydro-1,7-phenanthroline-2,8-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6/c1-2-3-4-8-5-9-12(21)6-10(17(23)24)20-16(9)14-13(22)7-11(18(25)26)19-15(8)14/h5-7H,2-4H2,1H3,(H,19,22)(H,20,21)(H,23,24)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVIONBNDNFCCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C3=C1NC(=CC3=O)C(=O)O)NC(=CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203353 | |
Record name | Bufrolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60203353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54867-56-0 | |
Record name | Bufrolin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054867560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bufrolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60203353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUFROLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46C1PX266N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。